Benzyl Bromide-13C6
CAS No.: 286013-10-3
Cat. No.: VC0055834
Molecular Formula: C7H7Br
Molecular Weight: 176.991
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 286013-10-3 |
---|---|
Molecular Formula | C7H7Br |
Molecular Weight | 176.991 |
IUPAC Name | bromomethyl(1,2,3,4,5,6-13C6)cyclohexatriene |
Standard InChI | InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1+1,2+1,3+1,4+1,5+1,7+1 |
Standard InChI Key | AGEZXYOZHKGVCM-ZXJNGCBISA-N |
SMILES | C1=CC=C(C=C1)CBr |
Introduction
Chemical Structure and Identification
Benzyl Bromide-13C6, also known as (Bromomethyl)benzene-13C6, is an isotopically enriched version of benzyl bromide where the six carbon atoms in the benzene ring are carbon-13 isotopes rather than the naturally abundant carbon-12. This strategic labeling creates a distinctive compound used for tracking carbon movement in chemical and biological processes.
Nomenclature and Identifiers
The compound possesses multiple synonyms and identifiers that are recognized in scientific and commercial contexts:
Property | Value |
---|---|
IUPAC Name | Bromomethyl(1,2,3,4,5,6-13C6)cyclohexatriene |
CAS Registry Number | 286013-10-3 |
Molecular Formula | C7H7Br |
Molecular Weight | 176.991 g/mol |
InChI | InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1+1,2+1,3+1,4+1,5+1,7+1 |
InChIKey | AGEZXYOZHKGVCM-ZXJNGCBISA-N |
SMILES | [13CH]1=[13CH][13CH]=13CCBr |
European Community Number | 694-270-2 |
The compound is also known under several alternative names including α-Bromotoluene-13C6, (Bromophenyl)methane-13C6, 1-(Bromomethyl)benzene-13C6, Phenylmethyl Bromide-13C6, and ω-Bromotoluene-13C6 .
Structural Features
Benzyl Bromide-13C6 consists of a benzene ring with six carbon-13 atoms connected to a bromomethyl group. The strategic isotopic labeling of the ring carbons creates a unique spectroscopic signature that distinguishes it from non-labeled benzyl bromide, making it valuable for mechanistic studies and isotope tracing experiments.
Physical and Chemical Properties
Physical Properties
Benzyl Bromide-13C6 exists as a colorless liquid with lachrymatory properties, meaning it can cause irritation and tearing upon exposure. Its physical properties closely resemble those of non-labeled benzyl bromide:
Property | Value |
---|---|
Physical State | Colorless liquid |
Boiling Point | 198-199°C |
Melting Point | -3 to 1°C |
Density | 1.488 g/mL at 25°C |
Solubility | Soluble in organic solvents; insoluble in water |
Stability | Recommended storage at -20°C |
Purity | ≥95% (commercial grade) |
Chemical Behavior
The chemical behavior of Benzyl Bromide-13C6 is primarily characterized by the reactivity of the bromomethyl group. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, making this compound an efficient reagent for introducing benzyl groups into various molecules.
Synthesis Methods
Laboratory-Scale Synthesis
The primary method for synthesizing Benzyl Bromide-13C6 involves the bromination of toluene-13C6 through a free radical mechanism. This process typically employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide, with carbon tetrachloride (CCl4) as the solvent.
The reaction proceeds through the following key steps:
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Initiation: The radical initiator decomposes to form free radicals
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Propagation: Radicals abstract a hydrogen atom from the methyl group of toluene-13C6
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Substitution: Bromine replaces the abstracted hydrogen
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Termination: Radical species combine to form stable products
Industrial Production Methods
For industrial-scale production, continuous photochemical bromination using in situ generated bromine (Br2) has proven efficient. This approach utilizes a bromine generator in a continuous flow mode, optimizing mass utilization and ensuring high throughput.
An alternative synthesis method demonstrated in laboratory settings involves the reaction of sodium bromate with toluene in the presence of bromine under sunlight conditions, as described in this reaction scheme:
5 BnH + 2 Br2 + BrO3- + H+ -> 5 BnBr + 3 H2O
This method has yielded approximately 62g of product (non-labeled benzyl bromide) under vacuum distillation conditions (water aspirator, approximately 50 torr) with a boiling point range of 113-119°C .
Chemical Reactions and Applications
Nucleophilic Substitution Reactions
Benzyl Bromide-13C6 readily participates in nucleophilic substitution reactions, with the bromine atom serving as an excellent leaving group. These reactions can be categorized as:
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SN2 Reactions: Direct displacement of the bromine by nucleophiles
-
SN1 Reactions: Formation of a carbocation intermediate followed by nucleophilic attack
A notable example is the synthesis of benzyl azide from benzyl bromide (which would be applicable to the 13C6 variant as well):
Benzyl bromide + Sodium azide (in DMSO) → Benzyl azide + Sodium bromide
This reaction typically yields approximately 73% of the desired product when conducted at ambient temperature overnight .
Primary Applications
The versatility of Benzyl Bromide-13C6 makes it valuable for numerous applications:
Research Field | Applications |
---|---|
Organic Synthesis | Introduction of isotopically labeled benzyl groups into target molecules |
Reaction Mechanism Studies | Tracing carbon movement during chemical transformations |
Metabolic Investigations | Following metabolic pathways in biological systems |
Environmental Research | Detection and monitoring of environmental pollutants |
Analytical Chemistry | Internal standards for mass spectrometry and NMR spectroscopy |
Pharmaceutical Research | Development of labeled drug candidates for pharmacokinetic studies |
Superiority Over Other Halides
Benzyl Bromide-13C6 is preferred over benzyl chloride for many applications due to its higher reactivity, stemming from the better leaving ability of the bromine atom. While benzyl iodide exhibits even greater reactivity, the bromide version offers an optimal balance between reactivity and stability for most synthetic purposes.
Spectroscopic Characterization
Mass Spectrometry
Mass spectrometry of Benzyl Bromide-13C6 would show a characteristic isotope pattern reflecting both the presence of bromine (which has two main isotopes, 79Br and 81Br in approximately equal abundance) and the six 13C atoms. This creates a distinctive molecular ion pattern that can be used for identification and quantification purposes .
Comparative Analysis with Standard Benzyl Bromide
While Benzyl Bromide-13C6 shares many properties with standard benzyl bromide, the isotopic labeling introduces several important differences:
Property | Benzyl Bromide-13C6 | Standard Benzyl Bromide |
---|---|---|
Molecular Weight | 176.991 g/mol | 171.03 g/mol |
NMR Spectrum | Enhanced signals for ring carbons with potential C-C coupling | Normal abundance 13C spectrum |
Applications | Tracer studies, mechanistic investigations | General organic synthesis |
Cost | Significantly higher due to isotopic enrichment | Lower, more economical for routine synthesis |
CAS Number | 286013-10-3 | 100-39-0 |
The primary advantage of Benzyl Bromide-13C6 over the standard version is its utility in tracking carbon movements in chemical and biological processes, making it invaluable for mechanistic studies despite its higher cost .
Research Applications and Future Directions
Current Research Applications
Benzyl Bromide-13C6 finds extensive use in research contexts:
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Chemistry: As a reagent for introducing isotopically labeled benzyl groups in organic synthesis and for mechanistic studies
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Biology: In the synthesis of labeled biomolecules for tracing metabolic pathways
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Medicine: For the synthesis of labeled pharmaceutical intermediates in drug development and pharmacokinetic studies
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Environmental Science: As a standard for environmental pollutant detection in air, water, soil, and food samples
Future Research Directions
Emerging research directions for Benzyl Bromide-13C6 include:
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Development of more efficient synthesis routes for isotopically labeled compounds
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Exploration of new applications in materials science
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Investigation of reaction mechanisms in complex biological systems
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Integration with advanced analytical techniques for enhanced sensitivity and specificity
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